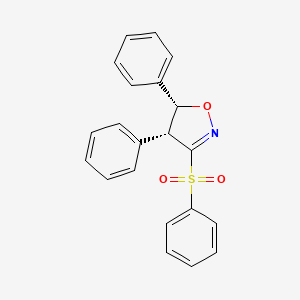
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of phenyl groups and a phenylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diphenylacetylene with phenylsulfonyl azide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various dihydroisoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-isoxazoline: Similar structure but lacks the phenylsulfonyl group.
3-Phenylsulfonyl-4,5-dihydroisoxazole: Similar structure but lacks the diphenyl groups.
Uniqueness
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is unique due to the presence of both diphenyl and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties
Biological Activity
Cis-4,5-diphenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological interactions, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C15H15N1O2S and a molecular weight of approximately 363.4 g/mol. Its structure features a dihydroisoxazole ring with two phenyl groups and a phenylsulfonyl substituent, which contributes to its unique chemical reactivity and potential biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N1O2S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | (4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of phenylsulfonamide with suitable aldehydes under controlled conditions to form the desired isoxazole structure. This method allows for efficient formation while maintaining the integrity of functional groups.
This compound exhibits biological activity primarily through its interactions with various enzymes involved in metabolic pathways. The sulfonamide group is known to interact with enzymes, potentially leading to inhibition or modulation of their activity. Understanding these interactions is crucial for assessing the compound's therapeutic applications.
Binding Affinity Studies
Research indicates that this compound shows promising binding affinity towards certain biological targets. It has been studied for its potential as an inhibitor in various enzymatic reactions. The binding interactions can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), providing insights into its pharmacological potential.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Another research highlighted its efficacy against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.
- Enzyme Inhibition : Inhibitory effects on carbonic anhydrase were observed in experiments, indicating its potential role in treating conditions related to acid-base balance.
Properties
Molecular Formula |
C21H17NO3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(4R,5R)-3-(benzenesulfonyl)-4,5-diphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H17NO3S/c23-26(24,18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(25-22-21)17-12-6-2-7-13-17/h1-15,19-20H/t19-,20+/m1/s1 |
InChI Key |
NFWNWVCHTMCZAF-UXHICEINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(ON=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















